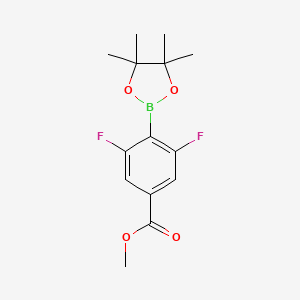

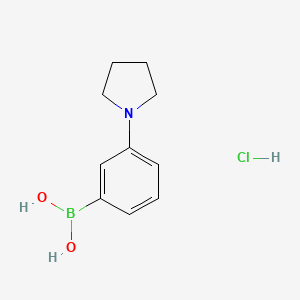

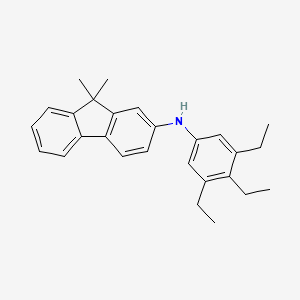

![molecular formula C13H8Cl2O2 B567807 2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1237117-14-4](/img/structure/B567807.png)

2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid could potentially involve the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used quinone with a high reduction potential . DDQ commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Molecular Structure Analysis

The molecular formula of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is C12H8Cl2 . Its molecular weight is 223.09 g/mol . The IUPAC name for this compound is 1,2-dichloro-3-phenylbenzene .Physical And Chemical Properties Analysis

2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid has a molecular weight of 223.09 g/mol . It is a synthetic organic compound with 1-10 chlorine atoms attached to biphenyl .Scientific Research Applications

Synthesis and Chemical Reactivity

- Electrochemically Induced Reactions : The electrochemical synthesis approach has been utilized to selectively substitute 1,4-dichlorobenzene, leading to products like 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid, demonstrating its potential in creating complex organic molecules through electrochemically induced reactions (Combellas et al., 1993).

- Novel Synthetic Routes : Research has explored novel synthetic pathways to create derivatives of biphenyl 4-carboxylic acid, emphasizing the adaptability of this compound in the synthesis of structurally diverse molecules (Patel, Malik, & Bhatt, 2009).

Material Science and Catalysis

- Metal-Organic Frameworks (MOFs) : Tetra-carboxylic acid-based MOFs incorporating metal clusters have been developed, showcasing the application of such compounds in constructing high-performance electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), pointing towards their utility in energy conversion and storage technologies (Qiu et al., 2020).

- Polymer Synthesis : The compound has been implicated in the synthesis of photosetting cholesteric polyesters derived from 4-hydroxycinnamic acid and isosorbide, illustrating its role in the development of new materials with potential applications in optics and electronics (Sapich et al., 1998).

Biochemical Applications

- Biological Studies : The synthesis and characterization of organotin(IV) complexes with derivatives of biphenyl carboxylic acid highlight the biochemical relevance, including investigations into their antibacterial and antifungal activities, suggesting potential pharmaceutical applications (Ahmad et al., 2002).

Analytical Chemistry

- Spectrophotometric Determinations : The basicities of substituted acetylbiphenyls and biphenyl carboxylic acids have been measured, indicating the importance of such compounds in analytical chemistry for understanding the influence of substituents on acid-base properties (Nadar & Kannan, 1984).

properties

IUPAC Name |

2-chloro-4-(2-chlorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNRGBBYQPUKMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689538 |

Source

|

| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

1237117-14-4 |

Source

|

| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

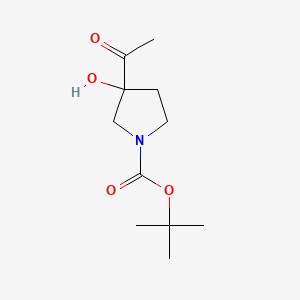

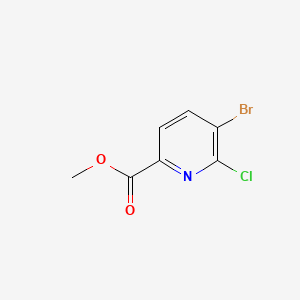

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)

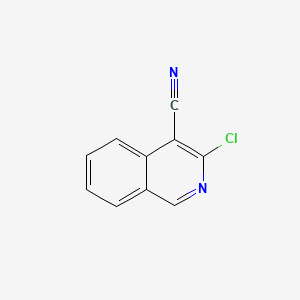

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)